N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxazole ring, and a dimethylphenoxy group
Properties
Molecular Formula |
C20H18F2N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C20H18F2N2O3/c1-11-4-6-15(8-12(11)2)26-13(3)20(25)23-19-10-18(24-27-19)14-5-7-16(21)17(22)9-14/h4-10,13H,1-3H3,(H,23,25) |
InChI Key |
VAPGTFGIYUFBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl and dimethylphenoxy groups are then introduced through substitution reactions, often using reagents such as halides and bases.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of difluorophenyl and oxazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the oxazole ring can modulate the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its overall structure and properties.
Fluorine Compounds: Various fluorine-containing compounds exhibit unique chemical behaviors due to the presence of fluorine atoms.
Uniqueness: N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
